
3,6-bis(4-bromophenyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-bis(4-bromophenyl)benzene-1,2-diamine is an organic compound with the molecular formula C18H14Br2N2 It is characterized by the presence of two bromophenyl groups attached to a benzene ring, which is further substituted with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration: The alkane undergoes nitration to introduce nitro groups.
Reduction of Nitro Groups: The nitro groups are reduced to amino groups using reagents like hydrazine and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-bis(4-bromophenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrazine (N2H4) and Pd/C are common reagents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like methoxy or ethoxy groups .
Scientific Research Applications
3,6-bis(4-bromophenyl)benzene-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,6-bis(4-bromophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular functions. The exact molecular pathways involved are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
3,6-bis(4-chlorophenyl)benzene-1,2-diamine: Similar structure but with chlorine atoms instead of bromine.
3,6-bis(4-fluorophenyl)benzene-1,2-diamine: Similar structure but with fluorine atoms instead of bromine.
3,6-bis(4-methylphenyl)benzene-1,2-diamine: Similar structure but with methyl groups instead of bromine.
Uniqueness
3,6-bis(4-bromophenyl)benzene-1,2-diamine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s chemical and physical properties .
Properties
Molecular Formula |
C18H14Br2N2 |
|---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
3,6-bis(4-bromophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H14Br2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2 |
InChI Key |
QMYINXSPOVVTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)Br)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


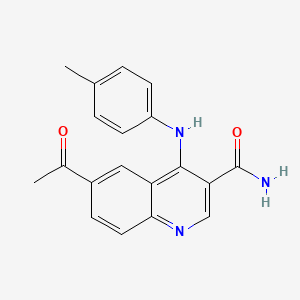
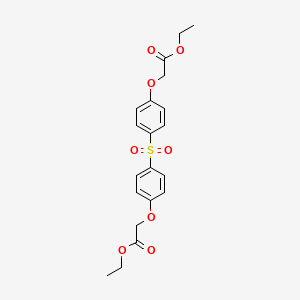
![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)

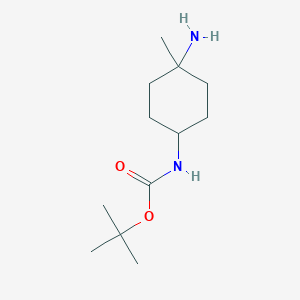
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)
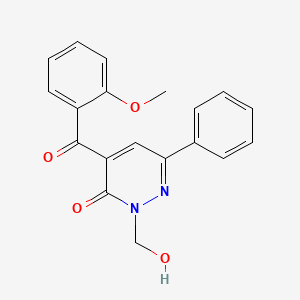
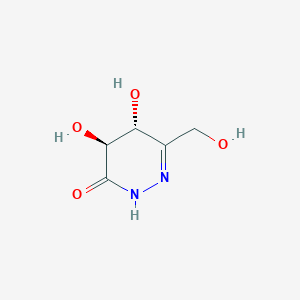

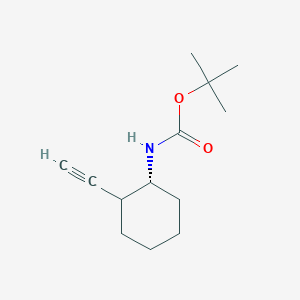
![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
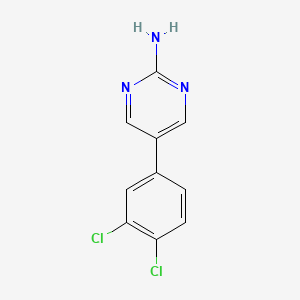
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
